Benzenecarbothioamide, N,N'-1,3-phenylenebis-
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Overview
Description
Benzenecarbothioamide, N,N’-1,3-phenylenebis- is an organic compound with the molecular formula C20H16N2S2. It is characterized by the presence of two benzenecarbothioamide groups connected by a 1,3-phenylenebis linkage. This compound is known for its unique chemical structure, which includes aromatic rings and sulfur atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N,N’-1,3-phenylenebis- typically involves the reaction of 1,3-phenylenediamine with benzenecarbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Benzenecarbothioamide, N,N’-1,3-phenylenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N,N’-1,3-phenylenebis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzenecarbothioamide, N,N’-1,3-phenylenebis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N,N’-1,3-phenylenebis- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its aromatic rings allow it to interact with biological membranes, potentially disrupting membrane integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide: A simpler analog with only one benzenecarbothioamide group.
Thiobenzamide: Contains a similar thioamide functional group but lacks the 1,3-phenylenebis linkage.
Phenylthioamide: Another related compound with a single thioamide group attached to a phenyl ring.
Uniqueness
Benzenecarbothioamide, N,N’-1,3-phenylenebis- is unique due to its dual benzenecarbothioamide groups connected by a 1,3-phenylenebis linkage. This structure imparts distinct chemical properties, such as enhanced stability and the ability to form multiple coordination complexes, making it valuable in various research applications.
Properties
CAS No. |
59411-73-3 |
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Molecular Formula |
C20H16N2S2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[3-(benzenecarbonothioylamino)phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C20H16N2S2/c23-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)22-20(24)16-10-5-2-6-11-16/h1-14H,(H,21,23)(H,22,24) |
InChI Key |
RTGPTULNWJXFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC(=CC=C2)NC(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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